DL-beta-Hydroxybutyric acid sodium salt

Description

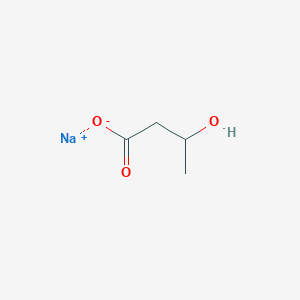

Structure

3D Structure of Parent

Properties

CAS No. |

150-83-4 |

|---|---|

Molecular Formula |

C4H8NaO3 |

Molecular Weight |

127.09 g/mol |

IUPAC Name |

sodium 3-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7); |

InChI Key |

CWQQGENZHRKCMJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC(CC(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(CC(=O)O)O.[Na] |

Other CAS No. |

306-31-0 150-83-4 |

Pictograms |

Irritant |

Synonyms |

3-Hydroxybutanoic Acid Sodium Salt; 3-Hydroxybutyric Acid Monosodium Salt; DL-β-Hydroxybutyric Acid Sodium Salt; Sodium 3-Hydroxybutyrate; Sodium Dl-β-hydroxybutyrate; Sodium β-Hydroxybutyrate; β-Hydroxybutyric Acid Sodium Salt; |

Origin of Product |

United States |

Metabolic Pathways and Bioenergetic Contributions of 3 Hydroxybutyrate

Endogenous Biosynthesis of 3-Hydroxybutyrate (B1226725)

The primary site for the endogenous production of 3-hydroxybutyrate is the mitochondria of liver cells, a process known as ketogenesis. mdpi.comresearchgate.net This pathway is activated during periods of fasting, prolonged exercise, or adherence to a low-carbohydrate, high-fat ketogenic diet, when the body's glucose reserves are diminished. nih.govresearchgate.net

Hepatic ketogenesis commences with the beta-oxidation of fatty acids, which generates a surplus of acetyl-CoA. nih.govnih.gov The pathway can be summarized in the following steps:

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase (ACAT). nih.govnih.gov

Formation of HMG-CoA: Acetoacetyl-CoA then combines with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by HMG-CoA synthase 2 (HMGCS2), which is the rate-limiting enzyme in the ketogenesis pathway. nih.govnih.govyoutube.com The activity of HMGCS2 is a critical regulatory point in the synthesis of ketone bodies. nih.govresearchgate.net

Cleavage of HMG-CoA: HMG-CoA is subsequently cleaved by HMG-CoA lyase (HMGCL) to yield acetoacetate (B1235776) and a molecule of acetyl-CoA. nih.govnih.govnih.gov

Reduction of Acetoacetate: Finally, acetoacetate is reduced to D-3-hydroxybutyrate by the enzyme 3-hydroxybutyrate dehydrogenase (BDH1), a reaction that utilizes NADH as a reducing agent. nih.gov

The regulation of this pathway is tightly controlled by hormonal signals. Low insulin (B600854) and high glucagon (B607659) levels stimulate the breakdown of fatty acids, providing the necessary substrate for ketogenesis. mdpi.com

Several key enzymes are instrumental in the synthesis of 3-hydroxybutyrate. Their roles are detailed below:

| Enzyme | Abbreviation | Function | Location |

| 3-hydroxy-3-methylglutaryl-CoA synthase 2 | HMGCS2 | Catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. This is the rate-limiting step of ketogenesis. nih.govnih.gov | Mitochondria |

| 3-hydroxy-3-methylglutaryl-CoA lyase | HMGCL | Cleaves HMG-CoA to produce acetoacetate and acetyl-CoA. nih.govnih.govdrugbank.com | Mitochondria |

| 3-hydroxybutyrate dehydrogenase 1 | BDH1 | Catalyzes the reversible reduction of acetoacetate to 3-hydroxybutyrate, using NADH as a cofactor. nih.govwikipedia.org | Inner mitochondrial membrane |

Extrahepatic Utilization and Catabolism of 3-Hydroxybutyrate

While the liver is the primary producer of ketone bodies, it lacks the necessary enzymes to utilize them for energy. utah.edu Therefore, 3-hydroxybutyrate is transported via the bloodstream to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where it is catabolized for energy. hmdb.cautah.edukenyon.eduresearchgate.net

Upon reaching the target tissues, the catabolism of 3-hydroxybutyrate, known as ketolysis, begins. The steps are essentially the reverse of the final stages of ketogenesis:

Oxidation to Acetoacetate: 3-hydroxybutyrate is first oxidized back to acetoacetate by 3-hydroxybutyrate dehydrogenase (BDH1). This reaction also generates NADH, which can enter the electron transport chain to produce ATP. mdpi.comnih.gov

Activation of Acetoacetate: Acetoacetate is then activated to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid CoA transferase (SCOT), also known as beta-ketoacyl-CoA transferase. This enzyme is notably absent in the liver. researchgate.netmdpi.com

Thiolytic Cleavage: Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA. utah.edumdpi.com

The two molecules of acetyl-CoA generated from the breakdown of 3-hydroxybutyrate can then enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govmdpi.comlongdom.org Within the mitochondria, acetyl-CoA combines with oxaloacetate to form citrate (B86180), initiating a series of reactions that produce high-energy electron carriers (NADH and FADH2). longdom.org These carriers subsequently donate their electrons to the electron transport chain, driving the synthesis of a significant amount of ATP through oxidative phosphorylation. longdom.org This process highlights the role of 3-hydroxybutyrate as a potent energy substrate, capable of fueling cellular activities in the absence of glucose. kenyon.edu

3-Hydroxybutyrate dehydrogenase (BDH1) plays a pivotal, bidirectional role in the metabolism of 3-hydroxybutyrate. wikipedia.org Located on the inner mitochondrial membrane, this enzyme catalyzes the interconversion of 3-hydroxybutyrate and acetoacetate. kenyon.edu

In the liver (ketogenesis): It facilitates the reduction of acetoacetate to 3-hydroxybutyrate. nih.gov

In extrahepatic tissues (ketolysis): It catalyzes the oxidation of 3-hydroxybutyrate back to acetoacetate, providing substrate for energy production and generating NADH. mdpi.comnih.gov

The direction of the reaction is dependent on the metabolic state of the cell and the relative concentrations of NAD+ and NADH. wikipedia.org

| Enzyme | Abbreviation | Function in Catabolism | Location |

| 3-hydroxybutyrate dehydrogenase | BDH1 | Oxidizes 3-hydroxybutyrate to acetoacetate, producing NADH. mdpi.comnih.gov | Inner mitochondrial membrane |

| Succinyl-CoA:3-oxoacid CoA transferase | SCOT | Transfers a CoA group from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. mdpi.com | Mitochondria |

| Acetoacetyl-CoA thiolase | ACAT | Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA. researchgate.netmdpi.com | Mitochondria |

Influence on Cellular Energy Homeostasis

Sodium 3-hydroxybutyrate, the sodium salt of the ketone body 3-hydroxybutyrate (3-HB), plays a significant role in cellular energy metabolism, particularly under conditions of limited glucose availability. mdpi.comnih.gov As an alternative fuel source derived from fatty acid oxidation, 3-HB influences several key aspects of cellular bioenergetics, including the production of adenosine (B11128) triphosphate (ATP), the balance of crucial coenzymes, and the rate of oxygen consumption.

3-Hydroxybutyrate serves as a potent substrate for mitochondrial respiration, leading to an enhancement of ATP synthesis. In neuronal cells, the presence of 3-hydroxybutyrate has been demonstrated to increase both oxygen consumption and ATP production. nih.govnih.gov Studies have shown that neurons treated with 3-hydroxybutyrate exhibit a higher basal oxygen consumption rate and increased cellular ATP levels. nih.gov This is attributed to the ability of 3-hydroxybutyrate to augment mitochondrial oxidative capacity. nih.gov Specifically, the metabolism of 3-hydroxybutyrate within the mitochondria bypasses the initial steps of glycolysis and directly enters the tricarboxylic acid (TCA) cycle as acetyl-CoA, thereby fueling the electron transport chain and subsequent ATP generation. mdpi.com Research in mouse models of Parkinson's disease has further substantiated these findings, showing that D-beta-hydroxybutyrate can rescue mitochondrial respiration and improve ATP production. nih.govjci.orgnih.govresearchgate.netresearchgate.net

| Treatment Condition | Effect on Cellular ATP Content | Reference |

|---|---|---|

| 1 mM 3-Hydroxybutyrate (Acute, 1 hour) | Significant Increase | nih.gov |

| 3-Hydroxybutyrate (24 hours) | Higher ATP Production | nih.gov |

The cellular redox state, critically influenced by the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide in its oxidized (NAD+) and reduced (NADH) forms, is significantly modulated by 3-hydroxybutyrate metabolism. The conversion of 3-hydroxybutyrate to acetoacetate is catalyzed by the enzyme 3-hydroxybutyrate dehydrogenase, a reaction that concurrently reduces NAD+ to NADH. wikipedia.org This process directly impacts the mitochondrial NAD+/NADH ratio. Research has demonstrated that neurons treated with 3-hydroxybutyrate exhibit a significantly elevated NAD+/NADH ratio, which is indicative of enhanced activity of the mitochondrial electron transport chain. nih.govnih.gov A higher NAD+/NADH ratio generally signifies a metabolic state that favors oxidative reactions and efficient energy production. promegaconnections.com The equilibrium between 3-hydroxybutyrate and acetoacetate is considered a proxy for the mitochondrial NADH/NAD+ ratio. nih.gov

The metabolism of 3-hydroxybutyrate is intrinsically linked to cellular oxygen consumption, as it is a substrate for oxidative phosphorylation. Studies have consistently shown that 3-hydroxybutyrate can increase the rate of oxygen consumption in various cell types. In primary cortical neurons, the presence of 1 mM 3-hydroxybutyrate was found to elevate the basal oxygen consumption rate (OCR). nih.gov Similarly, research on breast cancer cell lines demonstrated that 3-hydroxybutyrate significantly altered the OCR in BT20 cells, leading to a more oxidative energetic phenotype. nih.gov Further evidence from studies on Drosophila melanogaster heads showed that sodium butyrate (B1204436) induces a rapid and transient increase in oxygen consumption. researchgate.net This stimulation of maximal respiration highlights the role of 3-hydroxybutyrate in enhancing mitochondrial oxidative capacity. nih.gov

Interplay with Glucose and Fatty Acid Metabolism

3-Hydroxybutyrate metabolism is closely intertwined with that of glucose and fatty acids, often acting as a key metabolic switch in response to nutrient availability. During periods of low glucose, such as fasting or adherence to a ketogenic diet, the production of 3-hydroxybutyrate from fatty acid oxidation in the liver increases significantly. mdpi.comnih.gov This allows 3-hydroxybutyrate to serve as a primary alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, thereby sparing glucose. nih.govnih.govwikipedia.org

The utilization of 3-hydroxybutyrate can partially substitute for glucose in energy provision. For instance, in individuals with diabetes, 3-hydroxybutyrate can be used as an energy source by the heart. nih.gov The relationship is reciprocal; the presence of high glucose levels can influence the utilization of 3-hydroxybutyrate. For example, the stimulation of maximal respiration by 3-hydroxybutyrate in neurons was found to be absent in high glucose conditions. nih.gov

Regarding fatty acid metabolism, 3-hydroxybutyrate is a direct product of fatty acid oxidation. mdpi.comnih.gov Its synthesis is a mechanism to transport energy from the liver to other tissues when fatty acid oxidation rates are high. Some studies suggest that butyrate, a related short-chain fatty acid, can influence lipid metabolism, potentially reducing fat accumulation and dyslipidemia in diabetic rats. elsevierpure.comajol.info However, other research has indicated that under high-fat diet conditions, sodium butyrate might exacerbate dyslipidemia. nih.gov

Molecular and Cellular Signaling Mechanisms of 3 Hydroxybutyrate

Receptor-Mediated Signaling

3-hydroxybutyrate (B1226725) exerts many of its signaling effects by binding to and activating specific G-protein-coupled receptors (GPCRs) on the cell surface. This interaction initiates intracellular signaling cascades that translate the extracellular signal into a specific cellular response.

D-β-hydroxybutyrate is a primary endogenous agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. wikipedia.orgreactome.org HCAR2 is a Gi/o-coupled GPCR expressed in various cell types, including adipocytes, immune cells (such as macrophages and monocytes), and epithelial cells. mdpi.comresearchgate.net The activation of HCAR2 by 3-hydroxybutyrate is a critical mechanism for many of its physiological effects. nih.gov

In adipocytes, HCAR2 activation mediates a potent anti-lipolytic effect. researchgate.netnih.gov This occurs through the Gi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. researchgate.net In immune cells, HCAR2 activation leads to anti-inflammatory effects, partly by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov In the nervous system, this receptor-mediated signaling contributes to neuroprotective effects. nih.govresearchgate.net For instance, it has been shown to regulate enzymes involved in processing the β-amyloid precursor protein, which is relevant to Alzheimer's disease. nih.gov

Table 1: Effects of 3-Hydroxybutyrate-Mediated HCAR2 Activation

| Cell Type | Primary Downstream Effect | Physiological Outcome |

|---|---|---|

| Adipocytes | Inhibition of adenylyl cyclase, leading to reduced cAMP and PKA activity. researchgate.net | Anti-lipolytic effect (reduced breakdown of fats). researchgate.netnih.gov |

| Immune Cells (e.g., Macrophages) | Inhibition of NF-κB signaling. researchgate.net | Anti-inflammatory response. nih.gov |

| Hepatocytes | Activation of the PKC-ERK signaling pathway. researchgate.net | Inhibition of hepatic de novo lipogenesis. researchgate.net |

| Neurons | Activation of SIRT1 and inhibition of NF-κB. researchgate.net | Neuroprotection. nih.govresearchgate.net |

| Mammary Epithelial Cells | Activation of mTORC1 signaling. researchgate.net | Promotion of milk fat and protein synthesis. researchgate.net |

The activation of Gi-coupled receptors like HCAR2 by 3-hydroxybutyrate directly suppresses the cyclic adenosine monophosphate (cAMP) signaling pathway. mdpi.com This cascade is a cornerstone of cellular signal transduction.

cAMP Production: The binding of 3-hydroxybutyrate to HCAR2 activates the inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. researchgate.net This action reduces the conversion of adenosine triphosphate (ATP) to cAMP, lowering the intracellular concentration of this second messenger. mdpi.com

PKA Activity: cAMP is the primary activator of Protein Kinase A (PKA). infobiochem.com When cAMP levels decrease, less cAMP is available to bind to the regulatory subunits of PKA, keeping the enzyme in its inactive state. researchgate.netinfobiochem.com

CREB Phosphorylation: The catalytic subunit of active PKA translocates to the nucleus, where it phosphorylates the cAMP Response Element-Binding Protein (CREB) at the serine-133 residue. mdpi.comnih.gov This phosphorylation is a critical step for CREB-mediated gene transcription. umw.edu.pl Therefore, by reducing PKA activity, 3-hydroxybutyrate signaling via HCAR2 leads to decreased CREB phosphorylation and a subsequent reduction in the transcription of CREB target genes. mdpi.comresearchgate.net This mechanism is fundamental to the anti-lipolytic effect observed in adipose tissue. researchgate.net

Direct Influence on Enzymatic Activities

Beyond receptor-mediated signaling, 3-hydroxybutyrate can enter cells and directly influence the activity of intracellular enzymes, most notably histone deacetylases and key enzymes within the mitochondria.

D-β-hydroxybutyrate is a potent endogenous inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. wikipedia.orgnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, 3-hydroxybutyrate promotes histone hyperacetylation, an epigenetic modification that relaxes chromatin structure and enhances gene transcription. nih.gov

This HDAC inhibition is a key mechanism for many of the protective effects of 3-hydroxybutyrate. For example, it increases the expression of genes involved in oxidative stress resistance, such as Forkhead Box Protein O3A (FOXO3A) and Metallothionein (B12644479) 2 (MT2). nih.gov In the context of diabetic complications, 3-hydroxybutyrate has been shown to inhibit HDAC3, leading to increased acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) in the promoter region of the Claudin-5 gene, which helps maintain microvascular integrity. nih.gov

Table 2: Inhibition of Histone Deacetylases (HDACs) by 3-Hydroxybutyrate

| HDAC Isoform Inhibited | Molecular Consequence | Key Genes/Proteins Affected |

|---|---|---|

| HDAC1, HDAC2 nih.gov | Increased global histone acetylation. nih.gov | FOXO3A, MT2 (genes for oxidative stress resistance). nih.gov |

| HDAC2, HDAC3 wikipedia.org | Increased histone acetylation in the hippocampus. wikipedia.org | Brain-Derived Neurotrophic Factor (BDNF). wikipedia.org |

| HDAC3 nih.gov | Increased H3K14 acetylation at the Claudin-5 promoter. nih.gov | Claudin-5 (a tight junction protein). nih.gov |

As a primary ketone body, 3-hydroxybutyrate is a significant fuel for mitochondria in extrahepatic tissues. mdpi.com Its metabolism directly involves and influences the activity of mitochondrial enzymes. The initial and rate-limiting step in 3-hydroxybutyrate utilization is its oxidation to acetoacetate (B1235776), a reaction catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH1). nih.govcreative-enzymes.com This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. wikipedia.orgnih.gov

This process has several key consequences for mitochondrial function:

Alters Redox State: The conversion of 3-HB to acetoacetate increases the mitochondrial NADH/NAD+ ratio, altering the mitochondrial redox potential. nih.govresearchgate.net This shift can influence the activity of other NAD+-dependent enzymes, such as sirtuins (e.g., SIRT3), which regulate the acetylation status and activity of numerous mitochondrial proteins, including 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2). nih.govresearchgate.net

Provides Acetyl-CoA: The subsequent metabolism of acetoacetate generates acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to produce ATP. mdpi.com

Enhances Mitochondrial Capacity: Chronic exposure to 3-hydroxybutyrate can lead to an increase in mitochondrial enzymatic capacity, as evidenced by higher citrate (B86180) synthase activity, suggesting an adaptive response to sustained ketone utilization. mdpi.com

Regulation of Key Transcription Factors

Sodium 3-hydroxybutyrate, the sodium salt of 3-hydroxybutyrate (also known as beta-hydroxybutyrate or BHBA), demonstrates a complex, context-dependent influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors is a cornerstone of the inflammatory response, and its activation is a critical step in the expression of pro-inflammatory genes.

Research has shown that high concentrations of 3-hydroxybutyrate can induce an inflammatory response by activating the NF-κB pathway, which may be mediated by oxidative stress. nih.govdntb.gov.ua In a study using calf hepatocytes, treatment with BHBA led to a significant increase in the activity of IκB kinase β (IKKβ). mdpi.com This kinase is responsible for phosphorylating the inhibitory protein IκBα, targeting it for degradation and thereby releasing the p65 subunit of NF-κB to translocate to the nucleus. This process was observed through increased levels of phosphorylated IκBα (p-IκBα) and enhanced expression and transcriptional activity of the p65 subunit in BHBA-treated cells. dntb.gov.ua Consequently, the expression of NF-κB's target pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), was markedly increased. dntb.gov.ua

Conversely, in other cellular contexts, such as in neurons, the activation of NF-κB by 3-hydroxybutyrate may be part of a beneficial adaptive response. nih.gov Studies suggest that an initial increase in reactive oxygen species (ROS) from 3-hydroxybutyrate metabolism can trigger NF-κB activation, which in turn upregulates neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF). nih.gov This mechanism suggests that 3-hydroxybutyrate can enhance neuronal resistance to stress. nih.gov Furthermore, in certain models, 3-hydroxybutyrate has been shown to inhibit microglia overactivity through the NF-κB signaling pathway, resulting in reduced production of pro-inflammatory enzymes and cytokines. nih.gov

Table 1: Effect of 3-Hydroxybutyrate (BHBA) on NF-κB Pathway Components in Calf Hepatocytes

| Pathway Component | Observed Effect with BHBA Treatment | Downstream Consequence |

|---|---|---|

| IKKβ | Increased activity in a dose-dependent manner | Phosphorylation of IκBα |

| p-IκBα | Increased cellular levels | Degradation of IκBα inhibitor |

| p65 subunit | Increased expression and nuclear translocation | Activation of gene transcription |

| TNF-α, IL-6, IL-1β | Markedly increased expression | Promotion of inflammatory response |

The Forkhead box O (FOXO) family of transcription factors, particularly FOXO3a, are crucial regulators of cellular processes including stress resistance, metabolism, and longevity. Emerging evidence indicates that 3-hydroxybutyrate directly influences the activity of these factors. One of the primary mechanisms is through its role as an inhibitor of histone deacetylases (HDACs). nih.govyoutube.comnih.gov

By inhibiting class I HDACs, 3-hydroxybutyrate can lead to the hyperacetylation of histones at the promoter regions of specific genes, including FOXO3A. nih.govnih.gov This epigenetic modification enhances gene expression, leading to an upregulation of the FOXO3a protein. nih.gov Studies have demonstrated that treating mice with 3-hydroxybutyrate results in histone hyperacetylation and a corresponding induction of Foxo3a gene expression, particularly in the kidney. nih.gov This induction is considered a direct effect of HDAC inhibition, as HDAC1 and HDAC2 are found on the Foxo3a promoter. nih.gov

The upregulation of FOXO transcription factors by 3-hydroxybutyrate is linked to enhanced antioxidant responses. nih.gov FOXO proteins are known to activate the transcription of genes that combat oxidative stress. nih.gov In some models, 3-hydroxybutyrate treatment has been shown to enhance the nuclear levels of FOXO1 and FOXO3a in a manner dependent on the NAD+-activated protein deacetylase SIRT2, stimulating pathways that improve mitochondrial function and neuronal resistance to stress.

The transcriptional coactivator p300 (also known as EP300 or E1A binding protein p300) is a protein with histone acetyltransferase (HAT) activity, playing a key role in chromatin remodeling and transcriptional regulation. proquest.comresearchgate.net While traditionally known for transferring acetyl groups from acetyl-CoA to lysine residues on histones, p300 exhibits a broader acyltransferase promiscuity. nih.gov

Recent research has revealed a novel function for 3-hydroxybutyrate in epigenetics, acting as a substrate for a post-translational modification called lysine β-hydroxybutyrylation (Kbhb). The acyltransferase p300 has been identified as a key enzyme that can catalyze this reaction, transferring the β-hydroxybutyryl moiety from β-hydroxybutyryl-CoA to histone lysine residues. This discovery directly links cellular metabolism and the availability of ketone bodies to the regulation of gene expression.

The addition of the Kbhb mark to histones is regulated by p300 and can be removed by certain histone deacetylases like HDAC1 and HDAC2. researchgate.net Studies using cell lines have shown that knocking down or inhibiting p300 significantly impairs or reduces the levels of histone Kbhb, confirming its role as a histone lysine β-hydroxybutyryltransferase in vivo. researchgate.net This function of p300 provides a direct mechanism by which 3-hydroxybutyrate can influence the chromatin landscape and modulate gene expression independently of its role as an energy substrate.

Table 2: Impact of p300 Modulation on Histone Lysine β-hydroxybutyrylation (Kbhb)

| Experimental Condition | Effect on p300 | Observed Impact on Histone Kbhb Levels |

|---|---|---|

| siRNA Transfection | Knockdown of p300 expression | Impaired/decreased Kbhb levels |

| CRISPR/Cas9 | Knockout (KO) of p300 gene | Decreased Kbhb levels |

| A485 Inhibitor | Pharmacological inhibition of p300 activity | Dose-dependent reduction in Kbhb levels |

Cellular Transport Mechanisms of 3-Hydroxybutyrate

The transport of 3-hydroxybutyrate across the plasma membrane into cells is primarily mediated by a family of proteins known as monocarboxylate transporters (MCTs), which belong to the SLC16A solute carrier family. These transporters are proton-coupled, meaning they co-transport a monocarboxylate substrate like 3-hydroxybutyrate along with a proton, driven by the proton gradient across the membrane.

Among the well-characterized isoforms, MCT1, MCT2, and MCT4 are broadly expressed and handle the transport of key metabolic substrates including lactate, pyruvate, and ketone bodies. MCT2 (encoded by the SLC16A7 gene) is distinguished as a high-affinity transporter for these substrates. youtube.com It efficiently catalyzes the rapid transport of ketone bodies, including acetoacetate and beta-hydroxybutyrate. youtube.com While MCT1 and MCT2 share similar substrate specificities, MCT2 generally exhibits a higher affinity, making it particularly effective at transporting these molecules when their extracellular concentrations are low. This high-affinity transport is crucial for tissues that rely heavily on ketone bodies as an energy source, such as neurons in the brain.

In addition to the proton-dependent MCTs, a distinct transport mechanism exists for 3-hydroxybutyrate in specific tissues, notably the brain. The Sodium-Dependent Monocarboxylate Transporter 1 (SMCT1), also known as SLC5A8, provides an alternative and active route for ketone body uptake into neurons.

Unlike the MCTs, SMCT1 is a sodium-coupled symporter. It harnesses the electrochemical sodium gradient to drive the transport of monocarboxylates against their concentration gradient. This process is electrogenic, with a stoichiometry of two sodium ions for every one monocarboxylate substrate molecule transported.

Immunofluorescence and in situ hybridization studies have confirmed that SMCT1 protein is expressed exclusively in neurons within the brain, where it co-localizes with the neuronal MCT2 transporter. Its function is critical for the active uptake of major neuronal energy substrates, including L-lactate and the ketone bodies β-d-hydroxybutyrate and acetoacetate. The presence of this active transport system in neurons underscores the importance of ketone bodies for maintaining neuronal energy status and function.

Table 3: Kinetic Properties of Human SMCT1 for Ketone Bodies and Related Substrates

| Substrate | Michaelis Constant (Km) |

|---|---|

| β-d-hydroxybutyrate | 1.4 ± 0.1 mM |

| Acetoacetate | 0.21 ± 0.04 mM |

| α-ketoisocaproate | 0.21 ± 0.03 mM |

Membrane Permeability and Cellular Uptake Efficiency

The transport of 3-hydroxybutyrate across the plasma membrane into the cell is a critical step for its subsequent metabolic and signaling functions. This process is not passive but is mediated by specific transport mechanisms that determine the efficiency of its cellular uptake. The movement of 3-hydroxybutyrate across cellular membranes occurs through two primary mechanisms: simple diffusion and, more significantly, carrier-mediated transport. nih.gov

Carrier-Mediated Transport: The Role of Monocarboxylate Transporters (MCTs)

The primary facilitators of 3-hydroxybutyrate transport across the plasma membrane are a family of proton-linked transporters known as monocarboxylate transporters (MCTs). nih.govwikipedia.org These proteins, encoded by the SLC16A gene family, are responsible for the proton-coupled transport of various monocarboxylates, including lactate, pyruvate, and ketone bodies like 3-hydroxybutyrate. nih.gov The transport is bidirectional, depending on the concentration gradients of the substrate and protons across the membrane. nih.gov

Four isoforms, MCT1, MCT2, MCT3, and MCT4, are particularly well-characterized for their role in monocarboxylate transport. nih.gov Of these, MCT1 and MCT2 are the most relevant for the cellular uptake of 3-hydroxybutyrate. nih.gov These isoforms exhibit different substrate affinities and are expressed in various tissues, reflecting the specific metabolic needs of different cell types. nih.gov

MCT1 is widely expressed in many tissues and generally has an intermediate affinity for 3-hydroxybutyrate. nih.gov

MCT2 is known for its high affinity for monocarboxylates, including ketone bodies. nih.gov This high affinity makes it particularly efficient at transporting substrates even at low concentrations. researchgate.net MCT2 is prominently expressed in neurons, where it plays a crucial role in the uptake of 3-hydroxybutyrate as an energy source for the brain. researchgate.netnih.gov Inhibition of MCT2 has been shown to prevent the cellular uptake of 3-hydroxybutyrate and its downstream effects, such as the induction of brain-derived neurotrophic factor (BDNF) expression in cerebral cortical neurons. nih.gov

Kinetics of 3-Hydroxybutyrate Transport

The efficiency of carrier-mediated transport can be described by Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax, with a lower Km indicating a higher affinity of the transporter for the substrate.

Research has quantified the kinetic parameters for 3-hydroxybutyrate transport in various cell types. For instance, studies using dissociated cells from rat brain identified a carrier-mediated system with an apparent Km of 1.47 mM and a Vmax of 5 nmol·min-1·mg protein-1. nih.gov In human intestinal Caco-2 cells, which express MCT1-4, the transport of γ-hydroxybutyric acid (a structurally similar molecule) was described with a Km of 17.6 mM and a Vmax of 17.3 nmol/min/mg. nih.gov

The affinity for D-β-hydroxybutyrate differs significantly between the key MCT isoforms, as determined in Xenopus oocyte expression systems:

MCT1 : Km = 12.5 mM nih.gov

MCT2 : Km = 1.2 mM nih.gov

This nearly ten-fold higher affinity of MCT2 for D-β-hydroxybutyrate underscores its importance in tissues that rely heavily on ketone bodies, such as the brain during periods of low glucose availability. nih.govresearchgate.net

| Transporter/System | Cell/System Type | Substrate | Km (mM) | Vmax |

|---|---|---|---|---|

| Carrier-mediated System | Dissociated Rat Brain Cells | 3-hydroxybutyrate | 1.47 | 5 nmol·min-1·mg protein-1 |

| MCT1 | Xenopus Oocytes | D-β-hydroxybutyrate | 12.5 | Not Specified |

| MCT2 | Xenopus Oocytes | D-β-hydroxybutyrate | 1.2 | Not Specified |

| MCT System | Human Caco-2 Cells | γ-hydroxybutyric acid | 17.6 | 17.3 nmol/min/mg |

Factors Influencing Cellular Uptake Efficiency

Several factors can modulate the rate and efficiency of 3-hydroxybutyrate uptake into cells:

pH Gradient : As MCTs are proton-symporters, their activity is pH-dependent. Studies have shown that the rate of 3-hydroxybutyrate uptake is significantly higher at a more acidic extracellular pH (e.g., 6.2) compared to physiological or alkaline pH (7.4 or 8.2). nih.govnih.gov

Substrate Competition : The presence of other monocarboxylates can competitively inhibit the transport of 3-hydroxybutyrate. Compounds like lactate, phenylpyruvate, and α-ketoisocaproate have been shown to decrease its uptake. nih.gov

Inhibitors : Specific chemical inhibitors can block MCT function. For example, α-cyano-4-hydroxycinnamate is a well-known inhibitor that significantly reduces the uptake of 3-hydroxybutyrate. nih.govnih.gov

Substrate Concentration : The influx of ketone bodies into tissues like the brain is largely dependent on their concentration in the blood. nih.gov During conditions of ketosis, such as fasting or a ketogenic diet, elevated plasma levels of 3-hydroxybutyrate drive its increased transport into cells. nih.govwikipedia.org

Developmental Stage : The efficiency of uptake can change during development. In dissociated brain cells from rats, the rate of 3-hydroxybutyrate accumulation was more than two-fold greater in 14- to 16-day-old rats compared to younger or older animals, suggesting a developmental regulation of the transport system. nih.gov

Epigenetic Regulation by 3 Hydroxybutyrate

Histone Deacetylase Inhibition and Histone Acetylation

One of the key epigenetic roles of 3-hydroxybutyrate (B1226725) is its function as an inhibitor of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and generally suppressing gene transcription. By inhibiting these enzymes, 3-HB can increase the level of protein acetylation, which alters chromatin structure and influences gene expression. nih.gov

Research has identified 3-hydroxybutyrate as an endogenous and specific inhibitor of class I histone deacetylases. researchgate.net This inhibitory action is selective, primarily targeting HDAC1, HDAC2, and HDAC3. researchgate.netfrontiersin.orgnih.gov The inhibition of HDAC activity by 3-HB leads to the hyperacetylation of histones, a state typically associated with the activation of gene expression. nih.gov This mechanism allows 3-HB to modulate gene expression profiles, particularly those associated with inflammatory responses and lipid metabolism. researchgate.net For instance, BHB has been shown to inhibit HDAC3, leading to the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) in the promoter region of the Claudin-5 gene. nih.gov

The inhibition of class I HDACs by 3-hydroxybutyrate results in a widespread increase in histone acetylation. researchgate.net Studies in mice have shown that administration of 3-HB, or physiological states that increase its levels like fasting, lead to global histone hyperacetylation in various tissues. nih.govresearchgate.net Specifically, an increase in acetylation has been observed at histone H3 lysine 9 (H3K9ac) and histone H3 lysine 14 (H3K14ac). researchgate.net However, the effect can be context-dependent. In some cell culture experiments, such as with human HEK293 cells, treatment with up to 20 mM sodium β-hydroxybutyrate resulted in only marginal increases in histone acetylation. nih.govbiorxiv.org This suggests that the impact of 3-HB on histone acetylation may be influenced by other factors, such as the high glucose concentrations often present in culture media. biorxiv.org

| Cell/Tissue Type | 3-HB Treatment | Observed Effect on Histone Acetylation | Reference |

| Mouse Tissues | Fasting or 3-HB administration | Global increase in histone acetylation | nih.govresearchgate.net |

| Mouse Kidney | 3-HB treatment | Increased H3K9ac and H3K14ac | researchgate.net |

| Human Embryonic Kidney (HEK293) Cells | Up to 20 mM sodium β-hydroxybutyrate | Marginal increase in histone acetylation | nih.gov |

| Human Dermal Fibroblasts (hDF) | β-hydroxybutyrate treatment | More pronounced effect on Kbhb than on Kac | biorxiv.org |

| Cardiac Microvascular Endothelial Cells | β-hydroxybutyrate treatment | Increased H3K14ac in the Claudin-5 promoter | nih.gov |

The modulation of histone acetylation by 3-hydroxybutyrate is directly linked to significant changes in global gene transcription. nih.govresearchgate.net The increased histone acetylation at gene promoters facilitates a more open chromatin structure, allowing for the transcription of specific genes. Research has shown that HDAC inhibition by 3-HB activates the transcription of genes involved in conferring resistance to oxidative stress, such as FOXO3A and Metallothionein (B12644479) 2 (MT2). nih.govresearchgate.net Treatment of cells with 3-HB increased histone acetylation at the promoters of Foxo3a and Mt2, and the expression of these genes was also activated by the specific depletion of HDAC1 and HDAC2. researchgate.net These findings establish a clear mechanistic link between 3-HB-mediated HDAC inhibition, increased histone acetylation, and the transcriptional activation of cellular defense pathways.

Histone β-Hydroxybutyrylation (Kbhb) as a Novel Epigenetic Mark

Beyond its role as an HDAC inhibitor, 3-hydroxybutyrate serves as the direct precursor for a novel and distinct histone post-translational modification known as histone lysine β-hydroxybutyrylation (Kbhb). miami.eduumn.edu This modification involves the covalent attachment of a β-hydroxybutyryl group to the epsilon-amino group of lysine residues on histone proteins. mtoz-biolabs.com The discovery of Kbhb has expanded the known repertoire of epigenetic mechanisms, directly coupling cellular metabolism—specifically, ketone body utilization—to the regulation of chromatin structure and gene expression. frontiersin.orgnih.govmiami.edu

Histone Kbhb has been identified as a widespread histone mark in a variety of organisms, including yeast, flies, mice, and humans. frontiersin.org Using mass spectrometry, researchers have identified a significant number of β-hydroxybutyrylated sites on histones. nih.gov In total, 44 distinct histone Kbhb sites were initially identified in human cells and in the livers of mice undergoing fasting or experiencing diabetic ketoacidosis—conditions associated with high levels of 3-HB. miami.eduumn.edu The number of identified Kbhb sites is comparable to the known number of histone acetylation sites, highlighting its potential significance as a regulatory mark. nih.govmiami.edu These sites are found on various core histones, including H3 and H4. frontiersin.org The levels of histone Kbhb are dramatically induced in response to elevated concentrations of 3-hydroxybutyrate. nih.govmiami.edu

| Histone | Identified β-Hydroxybutyrylation Sites (Selected) | Reference |

| H3 | K4, K9, K18, K23, K27, K36, K56, K79 | miami.edunih.gov |

| H4 | K5, K8, K12 | miami.edunih.gov |

| H2A | K118, K119 | nih.gov |

| H2B | K34 | nih.gov |

Histone β-hydroxybutyrylation plays a crucial role in regulating gene expression, particularly in response to changes in metabolic states like fasting or ketogenic diets. mtoz-biolabs.comnih.gov Chromatin immunoprecipitation sequencing (ChIP-seq) has revealed that histone Kbhb marks, especially H3K9bhb, are enriched in the promoter regions of active genes. nih.govmiami.edu During periods of starvation, elevated 3-HB levels lead to a significant increase in H3K9bhb. nih.govnih.gov This increase is associated with the upregulation of genes involved in starvation-responsive metabolic pathways, such as amino acid catabolism, redox homeostasis, and PPAR signaling. miami.eduumn.edu

Interestingly, H3K9bhb appears to regulate a set of genes that is distinct from those marked by other active histone modifications like H3K9 acetylation (H3K9ac) and H3K4 trimethylation (H3K4me3), suggesting that histone Kbhb has unique functions in transcriptional regulation. nih.gov For example, in bovine cumulus cells, treatment with BHB altered the expression of 345 genes, downregulating those involved in glycolysis and upregulating those related to mitochondrial metabolism. nih.govresearchgate.net This demonstrates that histone Kbhb serves as a critical epigenetic mechanism that allows cells to adapt their gene expression programs in response to shifts in cellular energy sources. nih.gov

Interplay with Other Post-Translational Modifications (e.g., Lysine Succinylation)

Beta-hydroxybutyrate (βOHB) is a precursor for a novel post-translational modification (PTM) known as lysine β-hydroxybutyrylation (Kbhb). In this modification, a β-hydroxybutyric group is covalently attached to a lysine residue. This process is catalyzed by the acyltransferase p300, while histone deacetylase 1 (HDAC1) and HDAC2 are responsible for its removal. The discovery of Kbhb has expanded the understanding of how metabolites can directly influence the epigenetic landscape.

The interplay between Kbhb and other PTMs, such as the well-studied lysine acetylation (Kac), is an area of active research. While both are forms of lysine acylation, they appear to have distinct roles and regulatory mechanisms. For instance, β-hydroxybutyrate treatment in cells leads to a dose-dependent increase in Kbhb on a wide range of proteins, including non-histone proteins. In contrast, the same treatment does not seem to affect the levels of Kac on non-histone proteins, suggesting a specific pathway for β-hydroxybutyrylation. nih.gov This specificity indicates that Kbhb is not merely a byproduct of increased metabolite availability but a targeted regulatory mechanism.

Furthermore, the enzymatic machinery for writing and erasing these marks shows some overlap but also key differences. While p300 can catalyze both acetylation and β-hydroxybutyrylation, the efficiency and substrate specificity may vary. nih.govnih.gov Similarly, while class I HDACs can remove Kbhb, other classes of sirtuins, like SIRT3, have been shown to exhibit de-β-hydroxybutyrylase activity with specificity for certain histone sites and enantiomers of β-hydroxybutyrate. nih.gov The existence of distinct regulatory enzymes suggests a complex interplay and potential for crosstalk between different lysine acylation states, including succinylation, malonylation, and glutarylation, which are also linked to cellular metabolism. nih.govbiorxiv.org This intricate network of PTMs allows cells to fine-tune gene expression in response to metabolic shifts.

Modulation of Specific Gene Expression Pathways

Upregulation of Genes Associated with Oxidative Stress Resistance (e.g., FOXO3A, Metallothionein)

3-Hydroxybutyrate has been shown to suppress oxidative stress by inducing the expression of key antioxidant factors. nih.gov This protective effect is mediated, in part, through the epigenetic upregulation of genes such as Forkhead Box O3A (FOXO3A) and Metallothionein. β-hydroxybutyrate acts as an endogenous inhibitor of class I histone deacetylases (HDACs), leading to increased histone acetylation. This hyperacetylation, particularly on histone H3, is associated with a more open chromatin structure, facilitating the transcription of target genes. nih.govmdpi.com

The upregulation of FOXO3A is significant as it is a transcription factor that plays a crucial role in stress resistance, metabolism, and longevity. mdpi.comnih.gov By promoting the expression of FOXO3A, 3-hydroxybutyrate can activate a cascade of downstream genes involved in antioxidant defense, such as manganese superoxide (B77818) dismutase (MnSOD) and catalase. nih.gov Similarly, the induction of metallothioneins, which are cysteine-rich proteins involved in metal detoxification and protection against oxidative damage, further contributes to cellular resilience. nih.govnih.gov

Table 1: Genes Upregulated by 3-Hydroxybutyrate Associated with Oxidative Stress Resistance

| Gene | Protein Product | Function |

|---|---|---|

| FOXO3A | Forkhead box protein O3 | Transcription factor involved in stress resistance, metabolism, and cell apoptosis. mdpi.comnih.gov |

| MT2 | Metallothionein 2 | Metal-binding protein involved in detoxification and protection against oxidative stress. nih.govnih.gov |

| SOD2 | Superoxide Dismutase 2 (MnSOD) | Antioxidant enzyme that converts superoxide radicals to less harmful molecules. nih.gov |

Induction of Brain-Derived Neurotrophic Factor (BDNF) Gene Expression

A significant body of research has demonstrated that 3-hydroxybutyrate can induce the expression of the Brain-Derived Neurotrophic Factor (BDNF) gene, particularly in the brain. elifesciences.orgconsensus.appnih.govmit.edunih.govwikipedia.orgmdpi.comresearchgate.netjohnshopkins.edu BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity, and its increased expression is associated with cognitive improvement and neuroprotection. elifesciences.orgconsensus.appnih.gov

The mechanism by which 3-hydroxybutyrate upregulates BDNF is multifaceted and involves epigenetic modifications. One of the primary mechanisms is the inhibition of HDACs, specifically HDAC2 and HDAC3. elifesciences.org By inhibiting these enzymes, 3-hydroxybutyrate leads to increased histone acetylation at the Bdnf gene promoters, particularly promoter I, which is activity-dependent. This enhanced acetylation creates a more permissive chromatin environment for transcription to occur. elifesciences.orgmit.edu

Beyond HDAC inhibition, 3-hydroxybutyrate metabolism in neurons can increase mitochondrial respiration, leading to a transient increase in reactive oxygen species (ROS). This, in turn, can activate transcription factors such as NF-κB, which then promote Bdnf gene expression. consensus.appnih.govnih.gov Furthermore, 3-hydroxybutyrate can activate the cAMP/PKA/CREB signaling pathway, leading to the phosphorylation and activation of the CREB transcription factor, a known regulator of BDNF. consensus.app Direct injection of β-hydroxybutyrate into the brain has been shown to increase BDNF levels, supporting its direct role in modulating the expression of this critical neurotrophic factor. elifesciences.orgmit.edu

Table 2: Mechanisms of 3-Hydroxybutyrate-Induced BDNF Expression

| Mechanism | Key Molecules Involved | Outcome |

|---|---|---|

| HDAC Inhibition | HDAC2, HDAC3 | Increased histone acetylation at Bdnf promoters, leading to enhanced transcription. elifesciences.orgconsensus.app |

| ROS Signaling | Reactive Oxygen Species (ROS), NF-κB | Activation of the NF-κB transcription factor, which promotes Bdnf gene expression. consensus.appnih.govnih.gov |

Cell Cycle-Related Gene Modulation (e.g., p21WAF1)

3-Hydroxybutyrate can influence the cell cycle, in part by modulating the expression of key regulatory genes. One such gene is p21WAF1 (also known as CDKN1A), which encodes a cyclin-dependent kinase (CDK) inhibitor. nih.govnih.gov p21 plays a central role in cell cycle arrest in response to various stimuli, allowing for DNA repair or initiating apoptosis. nih.gov

The modulation of p21WAF1 by short-chain fatty acids like butyrate (B1204436) is well-documented, and while the direct effects of 3-hydroxybutyrate are still being fully elucidated, the underlying epigenetic mechanisms are likely similar. Butyrate is a known HDAC inhibitor, and its ability to induce p21WAF1 expression is linked to the hyperacetylation of histones at the p21 promoter, leading to transcriptional activation. nih.gov This suggests that 3-hydroxybutyrate, through its own HDAC inhibitory activity, can similarly upregulate p21WAF1, thereby influencing cell cycle progression. The induction of p21WAF1 represents a critical pathway through which 3-hydroxybutyrate can exert its effects on cell proliferation and differentiation. nih.govnih.gov

Mitochondrial Function and 3 Hydroxybutyrate Interaction

Impact on Mitochondrial Respiration and ATP Production

The catabolism of 3-hydroxybutyrate (B1226725) within mitochondria directly enhances the cell's capacity for energy production. By providing an efficient substrate for the tricarboxylic acid (TCA) cycle, it boosts oxidative phosphorylation, leading to increased ATP synthesis.

3-Hydroxybutyrate serves as a potent energy substrate that can shift cellular metabolism towards a more oxidative state. nih.gov In neuronal cells, for instance, the presence of 3-hydroxybutyrate leads to a marked increase in the basal oxygen consumption rate (OCR) and cellular ATP content. nih.gov This enhancement of mitochondrial respiration occurs as 3-hydroxybutyrate is converted to acetoacetate (B1235776), a reaction that reduces NAD+ to NADH. nih.gov The resulting acetyl-CoA enters the TCA cycle, providing reducing equivalents that fuel the electron transport chain. nih.gov

Studies in various cell types have demonstrated this bioenergetic enhancement. In cultured cerebral cortical neurons, 3-hydroxybutyrate was found to increase both oxygen consumption and ATP production. nih.gov Similarly, in skeletal muscle cells, it elicits significant elevations in the mitochondrial respiration rate. mdpi.comresearchgate.net This improved mitochondrial "fitness" is also reflected by an increase in the respiratory control ratio (RCR), a key indicator of the coupling efficiency between substrate oxidation and ATP synthesis. mdpi.comresearchgate.net Research has also shown that 3-hydroxybutyrate can stimulate ATP production in the heart muscle, highlighting its importance as a superfuel for tissues with high energy expenditure. nih.gov

Table 1: Effect of 3-Hydroxybutyrate on Mitochondrial Respiration and ATP Production

| Cell Type | Experimental Observation | Reference |

|---|---|---|

| Cerebral Cortical Neurons | Increased basal oxygen consumption rate and cellular ATP content. | nih.gov |

| Skeletal Muscle Myotubes (C2C12) | Elevated mitochondrial respiration rate and respiratory control ratio (RCR). | mdpi.comresearchgate.net |

| Heart Muscle | Increased ATP production. | nih.gov |

| Isolated Brain Mitochondria | Increased oxygen consumption and ATP production. | nih.govjci.org |

The metabolic influence of 3-hydroxybutyrate extends to the modulation of the electron transport chain (ETC) complexes. Its metabolism provides substrates that can bypass certain steps of the ETC, which is particularly relevant under conditions of mitochondrial dysfunction. The oxidation of 3-hydroxybutyrate to acetoacetate generates NADH, which donates electrons to Complex I. Furthermore, the subsequent metabolism of acetyl-CoA in the TCA cycle produces both NADH and FADH2, which feeds electrons into Complex I and Complex II, respectively. nih.gov

Research indicates that 3-hydroxybutyrate can exert protective effects by supporting ETC function. In models of Parkinson's disease where Complex I is inhibited, D-β-hydroxybutyrate was shown to rescue mitochondrial respiration through a Complex II-dependent mechanism. nih.govjci.org It effectively bypasses the inhibited Complex I, thereby maintaining proton pumping and ATP synthesis. nih.gov Studies have also reported direct improvements in the activity of specific complexes. For example, treatment with β-hydroxybutyric acid has been shown to improve the function of both Complex I and Complex IV in hippocampal cell lines. imrpress.com In models of cerebral ischemia, administration of 3-hydroxybutyrate improved the activity of both Complex I and Complex II. nih.gov

Table 2: Influence of 3-Hydroxybutyrate on Electron Transport Chain Complexes

| Experimental Model | Affected Complex | Observed Effect | Reference |

|---|---|---|---|

| MPTP-induced Parkinson's model | Complex II | Mediates rescue of mitochondrial respiration when Complex I is inhibited. | nih.govjci.org |

| Hippocampal Cell Line (HT-22) | Complex I & Complex IV | Increased enzymatic activity. | imrpress.com |

| Mouse model of transient cerebral ischemia | Complex I & Complex II | Improved activity 24 hours post-reperfusion. | nih.gov |

| Mouse skeletal muscle | Complex II (SDHB subunit) | Increased protein content after long-term supplementation. | nih.gov |

Regulation of Mitochondrial Reactive Oxygen Species (ROS) Production

Mitochondria are the primary source of cellular ROS, which are byproducts of oxidative phosphorylation. While essential for signaling at low levels, excessive ROS can lead to oxidative stress and cellular damage. 3-Hydroxybutyrate metabolism has been shown to mitigate mitochondrial ROS generation, contributing to cellular protection.

One of the key neuroprotective and cardioprotective properties of 3-hydroxybutyrate is its ability to decrease the production of mitochondrial ROS. nih.govmdpi.comresearchgate.net This effect is achieved through multiple mechanisms. The oxidation of 3-hydroxybutyrate increases the NAD+/NADH ratio, which favors a more oxidized state of the coenzyme Q (ubiquinone) pool. nih.gov This reduces the likelihood of electrons being prematurely donated to oxygen at Complex I, a major site of superoxide (B77818) production, particularly through reverse electron transport. researchgate.net

Studies have consistently demonstrated the ROS-inhibiting effects of 3-hydroxybutyrate. In neocortical neurons, ketones significantly decreased the mitochondrial production of ROS following glutamate-induced excitotoxicity. nih.gov In skeletal muscle cells, treatment with β-hydroxybutyrate led to a significant reduction in hydrogen peroxide (H2O2) emission. mdpi.comresearchgate.net Similarly, in hippocampal neurons, β-hydroxybutyric acid treatment resulted in a significant decrease in ROS levels. imrpress.com This reduction in oxidative burden is a critical component of the protective effects attributed to this ketone body. nih.govmdpi.com

Table 3: Research Findings on 3-Hydroxybutyrate and Mitochondrial ROS Inhibition

| Cell/Tissue Type | Condition | Result | Reference |

|---|---|---|---|

| Neocortical Neurons | Glutamate (B1630785) Excitotoxicity | Significantly decreased mitochondrial ROS production. | nih.gov |

| Skeletal Muscle Myotubes | Standard Culture | Significant reduction in H2O2 emission. | mdpi.comresearchgate.net |

| Hippocampal Neurons (HT-22) | Standard Culture | Significantly reduced generation of ROS. | imrpress.com |

| Heart Muscle | Ischemia-Reperfusion Injury | Decreased amount of mitochondrial ROS formed. | nih.gov |

An elevated NAD+/NADH ratio enhances the efficiency of the electron transport chain and reduces the generation of free radicals. nih.gov This shift towards a more oxidized state is a hallmark of the metabolic changes induced by 3-hydroxybutyrate. nih.gov Furthermore, the metabolism of ketone bodies can lead to a more negative redox potential of the NADP antioxidant system, which is crucial for the detoxification of ROS. nih.gov By modulating these fundamental redox couples, 3-hydroxybutyrate helps to preserve a favorable redox environment within the cell. nih.govnih.gov

Modulation of Mitochondrial Permeability Transition Pore (mPTP) Opening

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane under conditions of high matrix Ca2+ and oxidative stress. wikipedia.org The sustained opening of the mPTP leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death. wikipedia.org

Evidence suggests that 3-hydroxybutyrate plays a role in preventing the opening of the mPTP. In studies on myocardial ischemia-reperfusion injury, the administration of 3-hydroxybutyrate was found to decrease mitochondrial swelling and help maintain the mitochondrial membrane potential. nih.gov Both of these effects are indicative of an inhibition of mPTP opening. Similarly, in neuronal cells subjected to a low-glucose environment, which can induce mitochondrial stress, supplementation with 3-hydroxybutyrate effectively reduced mitochondrial swelling. researchgate.net This suggests that by providing an alternative energy source and reducing oxidative stress, 3-hydroxybutyrate stabilizes mitochondria and increases the threshold for mPTP induction. A related mechanism involves poly-β-hydroxybutyrate (a polymer of 3-hydroxybutyrate), which can form a complex with Ca2+ and is considered a component in a model of mPTP formation, suggesting complex regulatory roles for this molecule and its derivatives in mitochondrial permeability. nih.gov

Influence on Mitochondrial Biogenesis and Dynamics

Sodium 3-hydroxybutyrate, the salt of the ketone body 3-hydroxybutyrate (also known as β-hydroxybutyrate or BHB), plays a significant role in modulating both the creation of new mitochondria (biogenesis) and the processes that govern their shape, size, and interconnection (dynamics). These actions are crucial for maintaining cellular homeostasis and adapting to metabolic stress.

Mitochondrial Biogenesis

Research indicates that 3-hydroxybutyrate can stimulate mitochondrial biogenesis, a process essential for increasing a cell's energy production capacity. A key mechanism involves the activation of important transcription factors and coactivators that regulate the expression of genes required for mitochondrial growth and replication.

In neuronal cells, D-β-hydroxybutyrate has been shown to enhance the nuclear levels of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). mdpi.com PGC-1α is widely recognized as the master regulator of mitochondrial biogenesis. nih.govresearchgate.net Its activation initiates a cascade that upregulates the transcription of nuclear respiratory factors (NRF-1 and NRF-2), which in turn promote the expression of mitochondrial transcription factor A (TFAM), a protein essential for the replication and transcription of mitochondrial DNA. nih.gov Studies in cortical neurons, however, did not find a significant change in the number of mitochondria or the expression of genes involved in mitochondrial biogenesis after treatment with 3-hydroxybutyrate, suggesting the effects may be cell-type specific or dependent on other physiological conditions. nih.gov

Mitochondrial Dynamics: Fission and Fusion

Mitochondrial dynamics involve a delicate balance between two opposing processes: fission, the division of one mitochondrion into two, and fusion, the joining of two mitochondria into one. This balance is critical for mitochondrial quality control, allowing for the removal of damaged components and the maintenance of a healthy mitochondrial network. mdpi.com 3-hydroxybutyrate appears to influence this balance, generally promoting a shift towards fusion.

In studies using murine myotubes (skeletal muscle cells), treatment with β-hydroxybutyrate resulted in a notable shift toward mitochondrial fusion. nih.govresearchgate.net This morphological change was supported by alterations in the levels of key regulatory proteins. Specifically, the treatment caused a significant reduction in Dynamin-related protein 1 (DRP1), a primary mediator of mitochondrial fission. nih.govresearchgate.net While the fusion-promoting protein Mitofusin-2 (MFN2) did not show a significant change in this particular study, the marked decrease in the fission protein DRP1 is sufficient to shift the dynamic balance towards a more fused mitochondrial network. nih.gov

| Protein | Function | Effect of β-HB Treatment | Reference |

|---|---|---|---|

| Dynamin-related protein 1 (DRP1) | Mediates mitochondrial fission | Significantly reduced | nih.govresearchgate.net |

| Mitofusin-2 (MFN2) | Promotes mitochondrial fusion | No significant effect | nih.gov |

Mitochondrial-Derived Vesicles (MDVs)

Beyond fission and fusion, 3-hydroxybutyrate influences another aspect of mitochondrial quality control: the formation of mitochondrial-derived vesicles (MDVs). MDVs are small vesicles that transport damaged or oxidized mitochondrial components to lysosomes for degradation, thereby helping to maintain mitochondrial homeostasis. nih.govreddit.com Recent research has uncovered that β-hydroxybutyrate improves mitochondrial function by facilitating the biogenesis of these MDVs. nih.govreddit.comnih.gov The mechanism involves a post-translational modification called lysine (B10760008) β-hydroxybutyrylation (Kbhb) on a key regulatory protein, sorting nexin-9 (SNX9). This modification promotes the formation of MDVs that carry inner mitochondrial membrane and matrix proteins, protecting cells from injury. nih.govreddit.com

Neurobiological Research on 3 Hydroxybutyrate Preclinical Models

Neuroprotective Mechanisms in Cellular and Animal Models

Preclinical research has extensively investigated the neuroprotective effects of 3-hydroxybutyrate (B1226725) (3-HB), a primary ketone body, in various cellular and animal models of neurological disorders. These studies have elucidated several mechanisms through which 3-HB exerts its protective actions on the nervous system.

Studies have consistently demonstrated that 3-hydroxybutyrate can shield neurons from the detrimental effects of excitotoxicity and oxidative stress. nih.govnih.govneurology.orgresearchgate.net Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a common feature in many neurological conditions. Research indicates that 3-HB can protect neurons against this form of damage. mdpi.com

Furthermore, 3-HB has been shown to mitigate oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.govresearchgate.net The metabolism of ketone bodies can lead to a more negative redox potential of the NADP antioxidant system, which aids in the destruction of ROS. nih.gov Additionally, 3-HB can inhibit mitochondrial ROS production. nih.gov By acting as an inhibitor of histone deacetylases (HDACs), 3-HB can influence the transcription of genes involved in antioxidant pathways, such as the FOXO3a gene, leading to a reduction in oxidative stress markers. nih.gov In models of spinal cord injury, β-hydroxybutyrate has been found to protect neurons from oxidative damage and modulate the levels of antioxidant genes. researchgate.net

Table 1: Effects of 3-Hydroxybutyrate on Markers of Oxidative Stress

| Marker | Effect of 3-Hydroxybutyrate | Model System | Reference |

| Reactive Oxygen Species (ROS) | Decreased | Neuro-2a cells | researchgate.net |

| Nitrite Content | Decreased | HT-22 hippocampal cells | imrpress.com |

| Glutathione (B108866) Content | Increased | HT-22 hippocampal cells | imrpress.com |

| Catalase Activity | Increased | HT-22 hippocampal cells | imrpress.com |

| Lipid Peroxidation | Decreased | HT-22 hippocampal cells | imrpress.com |

| Caspase-1 and Caspase-3 Activity | Reduced | HT-22 hippocampal cells | imrpress.com |

In vitro experiments have demonstrated that 3-hydroxybutyrate can positively sustain the viability of neuronal cells, particularly under conditions of metabolic stress like low glucose. nih.govresearchgate.net For instance, in HT22 cells, 3-HB was shown to mitigate mitochondrial swelling under low glucose conditions. nih.govresearchgate.net This preservation of neuronal health is crucial in the context of neurodegenerative diseases where energy metabolism is often impaired. nih.gov

Moreover, 3-HB has been observed to enhance the migration of neuronal cells and promote regeneration processes in primary neuron cell cultures. mdpi.com This suggests a role for 3-HB in not only protecting existing neurons but also in supporting repair mechanisms within the nervous system. Studies have also indicated that 3-HB can restore neuronal metabolism following cerebral insulin (B600854) resistance. nih.gov

Evidence suggests that 3-hydroxybutyrate plays a significant role in enhancing synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory. nih.govmdpi.com Research has shown that 3-HB can counteract the negative effects of saturated fatty acids on AMPA receptor trafficking, synaptic function, and plasticity. nih.gov It has been demonstrated to prevent the decrease of essential AMPA receptor subunits at both the surface and synaptic levels in cultured neurons. nih.gov

Furthermore, 3-HB contributes to neuronal stress resistance. nih.govnih.govresearchgate.netjohnshopkins.edu This is partly achieved through its influence on the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth. nih.govnih.govresearchgate.netjohnshopkins.edu By promoting the expression of synaptic proteins and modulating pathways like CREB phosphorylation, 3-HB can support neural plasticity and cognitive function in models of neurodegenerative diseases. confex.com

Modulation of Neurotrophic Factor Expression

A critical aspect of 3-hydroxybutyrate's neuroprotective profile is its ability to modulate the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).

Multiple studies have confirmed that 3-hydroxybutyrate induces the expression of BDNF in cerebral cortical neurons. nih.govnih.govresearchgate.netku.dkresearchgate.net This induction is not a passive consequence of its role as an energy substrate but involves specific cellular signaling pathways. The metabolism of 3-HB increases mitochondrial respiration, which in turn drives changes in BDNF expression. nih.govnih.govresearchgate.netku.dk

The mechanism underlying this induction involves the generation of reactive oxygen species (ROS), which then activates the transcription factor NF-κB. nih.govnih.govconsensus.app This activation of NF-κB is a crucial step in upregulating BDNF expression in response to 3-HB. neurology.orgconsensus.app Additionally, the activity of the histone acetyltransferase p300/EP300 is also implicated in the 3-HB-induced expression of the Bdnf gene. nih.govnih.gov

Table 2: Research Findings on 3-Hydroxybutyrate and BDNF Induction

| Finding | Experimental Model | Key Pathway Implicated | Reference |

| Increased Bdnf mRNA and protein expression | Cultured cerebral cortical neurons | Increased mitochondrial respiration | nih.govresearchgate.net |

| BDNF induction linked to exercise-induced increases in 3-HB | Mice | Histone deacetylase (HDAC) inhibition | elifesciences.org |

| ROS generation leads to NF-κB activation and BDNF upregulation | Cultured cortical and hippocampal neurons | ROS-dependent NF-κB activation | neurology.orgconsensus.app |

| MCT2 inhibitor blocks 3-HB-induced Bdnf mRNA increase | Cultured cortical neurons | Monocarboxylate transporter 2 (MCT2) | researchgate.net |

The upregulation of BDNF by 3-hydroxybutyrate is a key component of the adaptive responses of neurons to energetic challenges such as fasting and exercise. nih.govnih.govjohnshopkins.edu BDNF is known to play pivotal roles in synaptic plasticity and neuronal stress resistance. nih.govnih.govjohnshopkins.edu Therefore, by inducing BDNF, 3-HB helps to fortify neurons against various stressors and enhance their functional resilience.

The BDNF signaling pathway can enhance mitochondrial health and the utilization of ketones by neurons. unesp.br This creates a positive feedback loop where 3-HB not only provides an alternative energy source but also promotes a cellular environment that is more efficient at utilizing it. These BDNF-mediated adaptive responses are thought to be a significant contributor to the neuroprotective effects observed with ketogenic diets and conditions of elevated ketone bodies. nih.govneurology.org

Effects in Animal Models of Neurological Disorders

Preclinical research utilizing animal models of various neurological disorders has highlighted the potential therapeutic effects of 3-hydroxybutyrate. These studies provide foundational insights into its mechanisms of action in complex disease states.

Alzheimer's Disease Models: Reduction of Aβ Peptide Accumulation and Microglia Overactivation

In transgenic mouse models of Alzheimer's disease (AD), administration of sodium butyrate (B1204436), which elevates 3-hydroxybutyrate levels, has demonstrated significant effects on key pathological hallmarks of the disease. One study using the 5xFAD mouse model found that a 12-week feeding regimen of sodium butyrate led to a 40% reduction in brain amyloid-β (Aβ) levels. nih.gov This reduction in Aβ pathology was accompanied by improved cognitive function, as evidenced by a 25% increase in fear response in both cued and contextual fear conditioning tests. nih.gov

The mechanism appears to involve the modulation of neuroinflammation. In vitro studies using human iPS-derived microglia (hiMG), a model relevant to AD pathogenesis, have shown that β-hydroxybutyrate (BHB) can mitigate the proinflammatory activation induced by Aβ oligomers. nih.gov Aβ oligomers were found to trigger an inflammatory response in microglia, but this was suppressed by BHB at physiological concentrations. nih.gov Furthermore, BHB was shown to correct deficits in phagocytosis, a crucial function of microglia for clearing cellular debris and pathological proteins like Aβ, which was impaired by Aβ oligomer exposure. nih.gov Other in vitro investigations have also suggested that sodium butyrate could be a potential therapeutic agent against AD by suppressing Aβ and tau activation and ameliorating Aβ-induced toxicity. researchgate.net

| Model System | Key Findings | Reference |

|---|---|---|

| 5xFAD Transgenic Mouse Model | Reduced brain amyloid-β (Aβ) levels by 40%; Improved performance in fear conditioning tests. | nih.gov |

| Human iPS-derived Microglia (hiMG) | Mitigated Aβ oligomer-induced proinflammatory activation; Restored phagocytotic function impaired by Aβ oligomers. | nih.gov |

| SH-SY5Y and BV-2 cell lines (in vitro) | Suppressed Aβ and tau activation; Ameliorated Aβ-induced toxicity. | researchgate.net |

Parkinson's Disease Models: Inhibition of Microglia Overactivity and Protection of Dopaminergic Neurons

Research in preclinical models of Parkinson's disease (PD) indicates that 3-hydroxybutyrate offers neuroprotective effects, primarily by targeting neuroinflammation and oxidative stress. In mouse models using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian features, oral administration of sodium butyrate was shown to inhibit the activation of microglia and astrocytes. researchgate.net This modulation of glial cells was associated with the protection of dopaminergic neurons, an improvement in motor function, and an increase in striatal neurotransmitter levels. researchgate.net

The anti-inflammatory action of sodium butyrate in the context of PD appears to be mediated through specific signaling pathways. Studies suggest it inhibits microglia-mediated neuroinflammation by modulating the TLR4/MyD88/NF-κB signaling pathway. researchgate.net Furthermore, in vitro experiments using MPP+-challenged BV2 microglial cells, another model for PD, demonstrated that sodium butyrate alleviates inflammatory responses through the activation of ATP-sensitive potassium (KATP) channels. nih.gov Beyond inflammation, sodium phenylbutyrate, a related compound, was found to suppress the production of reactive oxygen species (ROS) from activated microglia and protect dopaminergic neurons in MPTP-intoxicated mice, leading to normalized striatal neurotransmitters and improved motor functions. plos.org Augmenting the energy supply to the vulnerable dopaminergic neurons with D-β-hydroxybutyrate has also been shown to be protective in experimental PD models. researchgate.netnih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| MPTP Mouse Model | Inhibited activation of microglia and astrocytes; Protected dopaminergic neurons and improved motor function. | researchgate.netplos.org |

| MPP+ -challenged BV2 Microglia | Alleviated inflammatory responses via activation of KATP channels. | nih.gov |

| General Experimental Models | Increased energy supply to dopaminergic neurons, mitigating degenerative effects. | researchgate.netnih.gov |

Huntington's Disease Models: Prevention of Striatal Histone Deacetylation and Attenuation of Motor Deficits

In the context of Huntington's disease (HD), a fatal genetic disorder characterized by the degeneration of striatal neurons, D-β-hydroxybutyrate (DβHB) has shown promise in preclinical models by addressing both metabolic and epigenetic abnormalities. nih.govnih.gov In the R6/2 transgenic mouse model of HD, infusion of DβHB was found to extend life span, attenuate motor deficits, and, crucially, prevent striatal histone deacetylation. nih.govnih.gov Abnormal histone deacetylation is a key feature of HD pathology that leads to detrimental gene silencing. nih.gov

The ability of DβHB to prevent histone deacetylation was further investigated in PC12 cells with inducible expression of the mutant huntingtin protein. nih.govnih.gov These studies revealed that DβHB's effect on histone acetylation occurs through a mechanism that is independent of its mitochondrial energy-providing effects and also independent of direct histone deacetylase (HDAC) inhibition. nih.govnih.gov In a toxin-based model of HD using 3-nitropropionic acid (3-NP), which induces striatal neurodegeneration, DβHB infusion also attenuated motor deficits, striatal lesions, and microgliosis. nih.govnih.gov These findings suggest that DβHB may act as a valuable therapeutic agent for HD by concurrently targeting mitochondrial dysfunction and epigenetic dysregulation. nih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| R6/2 Transgenic Mouse Model | Extended life span; Attenuated motor deficits; Prevented striatal histone deacetylation. | nih.govnih.gov |

| 3-Nitropropionic Acid (3-NP) Toxin Mouse Model | Attenuated motor deficits; Reduced striatal lesions and microgliosis. | nih.govnih.gov |

| PC12 cells with mutant huntingtin | Prevented histone deacetylation via a mechanism independent of HDAC inhibition. | nih.govnih.gov |

Cerebral Ischemia and Traumatic Brain Injury Models: Enhancement of Neuroregenerative Processes and Cerebral Blood Flow

Sodium 3-hydroxybutyrate is being investigated as a potential therapeutic agent for acute brain injuries such as cerebral ischemia and traumatic brain injury (TBI). nih.gov Studies in primary neuronal cultures have demonstrated that sodium-D,L-beta-hydroxybutyrate (D/L-BHB) can enhance processes associated with neural regeneration. nih.govresearchgate.net In a simulated CNS injury model (scratch assay), D/L-BHB treatment led to more intense cell migration and regeneration of the damaged area compared to controls. researchgate.netmdpi.com Specifically, the treatment increased the density of cell nuclei in the damaged region and enhanced the expression of synapsin-I and β3-tubulin, molecules associated with axonogenesis and neural regeneration. nih.govresearchgate.net

In animal models of cerebral ischemia/reperfusion injury, sodium butyrate has been shown to exert neuroprotective effects through its antioxidant, anti-inflammatory, and anti-apoptotic properties. researchgate.netresearchgate.net Furthermore, infusions of 3-hydroxybutyrate in human subjects have been observed to increase cerebral blood flow (CBF) by as much as 30% across all measured brain areas, an effect that could be beneficial in clearing clotted blood and improving oxygen supply after an ischemic event. mdpi.com In a swine model of cardiac arrest, which causes severe brain injury, infusion of sodium-ß-hydroxybutyrate was associated with reduced circulating markers of cerebral injury and increased brain electrical activity as measured by stereoelectroencephalography (sEEG). nih.govnih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| Primary Cortical Neurons (in vitro) | Enhanced neuronal migration, regeneration, and axonogenesis. | nih.govresearchgate.net |

| Bilateral Common Carotid Artery Occlusion (BCCAO) Mice | Ameliorated neurological deficits and histopathological changes; Exerted antioxidant, anti-inflammatory, and anti-apoptotic effects. | researchgate.netresearchgate.net |

| Swine Model of Cardiac Arrest | Reduced circulating biomarkers of brain injury; Increased sEEG amplitude. | nih.govnih.gov |

| Healthy Human Subjects (PET scan) | Increased cerebral blood flow (CBF) by 30%. | mdpi.com |

Neuroinflammation Modulation in the Central Nervous System

A central theme across preclinical research is the potent ability of 3-hydroxybutyrate to modulate neuroinflammation. researchgate.netplos.org Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a common pathological feature of many neurodegenerative and acute brain injury conditions. tim.blog Sodium 3-hydroxybutyrate and its related compounds have been shown to directly target this process.

In models of Parkinson's disease, sodium butyrate inhibits the activation of microglia and the subsequent release of proinflammatory molecules. researchgate.netplos.org This is achieved, in part, by suppressing specific inflammatory signaling pathways, such as the TLR4/MyD88/NF-κB pathway. researchgate.net Similarly, in Alzheimer's disease models, β-hydroxybutyrate mitigates the inflammatory response of microglia to amyloid-β oligomers. nih.gov The anti-inflammatory effects also extend to the suppression of the NLRP3 inflammasome, a key component of the innate immune system that can drive inflammatory responses in the brain. mdpi.com By suppressing the overactivation of microglia and reducing the production of inflammatory cytokines and reactive oxygen species, 3-hydroxybutyrate helps to create a more favorable environment for neuronal survival and function. researchgate.netplos.org

Immunological and Inflammatory Modulation by 3 Hydroxybutyrate Preclinical Focus

Anti-Inflammatory Signaling Pathways

Preclinical evidence has elucidated several key signaling pathways through which 3-hydroxybutyrate (B1226725) (3-HB) exerts its anti-inflammatory effects. These pathways are central to the initiation and propagation of inflammatory responses, and their modulation by 3-HB underscores its therapeutic potential.